(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate
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Overview
Description
The compound “(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate” is a complex organic molecule that contains a thiazole ring and a furan ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Furan is a heterocyclic organic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a furan ring via a methylene bridge. The thiazole ring would carry a chlorine substituent, while the furan ring would carry a carboxylate substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich furan ring and the electron-deficient thiazole ring. The chlorine atom on the thiazole ring could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis of Heterocycles
(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate is used in the synthesis of various heterocycles. For instance, 5-arylfuran-2-carbonyl chlorides, derived from arylation of furan-2-carboxylic acid, react with different compounds to form derivatives like 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Thiol-Thione Tautomerism Studies
The compound is also used in studying thiol-thione tautomerism. For example, derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol, synthesized from furan-2-carboxylic acid hydrazide, have been analyzed for their tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Synthesis of Thiazolopyrimidine Derivatives
This compound is instrumental in synthesizing thiazolopyrimidine derivatives. These derivatives have been evaluated for their antinociceptive and anti-inflammatory properties, demonstrating significant biological activities (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antibacterial and Antifungal Applications
Derivatives synthesized from this compound have shown promising antibacterial and antifungal activities. For example, thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole exhibited antimicrobial properties, highlighting their potential in pharmaceutical applications (Hassan, 2007).
Development of Antitumor Agents
The compound's derivatives have been used in the design of antitumor agents. For instance, 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde was reacted with various compounds to synthesize derivatives with potential antitumor activities, indicating its importance in cancer research (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could explore its potential biological activities, given the known activities of other thiazole and furan derivatives. Additionally, studies could investigate its physical and chemical properties in more detail, as well as develop more efficient methods for its synthesis .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-9-11-4-6(15-9)5-14-8(12)7-2-1-3-13-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIHIVOVFLPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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